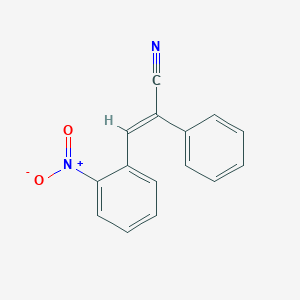

3-(2-Nitrophenyl)-2-phenylacrylonitrile

Description

Properties

Molecular Formula |

C15H10N2O2 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(E)-3-(2-nitrophenyl)-2-phenylprop-2-enenitrile |

InChI |

InChI=1S/C15H10N2O2/c16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)17(18)19/h1-10H/b14-10- |

InChI Key |

QKDHOOPDLFPJKV-UVTDQMKNSA-N |

SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of 2-phenylacrylonitriles, including 3-(2-Nitrophenyl)-2-phenylacrylonitrile, exhibit promising anticancer properties. These compounds have shown selective activity against cancerous cell lines by targeting the aryl hydrocarbon receptor (AhR), which plays a crucial role in cellular responses to environmental toxins and cancer progression .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. For instance, studies have indicated that certain derivatives can induce cell cycle arrest and promote apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Agricultural Applications

Intermediate for Agrochemicals

The compound serves as an important intermediate in the synthesis of various agricultural chemicals. Specifically, it can be transformed into other useful derivatives that play roles in pest control and herbicide formulations. The production process for these agrochemicals often involves reactions that utilize this compound as a building block .

Synthesis Pathways

Various synthetic routes have been explored to produce this compound efficiently. For example, novel processes have been developed that minimize by-products and increase yield, making the production of agrochemical intermediates more sustainable and cost-effective .

Material Science Applications

Fluorescent Materials

In material science, this compound has been investigated for its photophysical properties, particularly in the context of aggregation-induced emission (AIE). This characteristic is valuable for developing fluorescent materials used in sensors and imaging applications. The ability to modulate fluorescence based on aggregation states opens avenues for innovative applications in optoelectronics and bioimaging .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(2-Nitrophenyl)-2-phenylacrylonitrile with structurally related acrylonitrile derivatives, based on substituent effects, physical properties, and applications:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Fluorescence :

- The benzofuran analog () exhibits strong solid-state emission due to restricted intramolecular rotation (RIR) of the benzofuran group. In contrast, the nitro group in this compound may act as an electron-withdrawing group, reducing emission intensity but enhancing charge-transfer interactions.

Synthetic Utility: Acrylonitriles with isocyanophenyl substituents () are used to generate polyimide precursors, suggesting that the nitro analog could serve as a monomer for high-performance polymers if functionalized appropriately.

Biological Activity :

- The imidazopyridine derivative () demonstrates potent anthelmintic activity, attributed to its planar heterocyclic core. The nitro group in this compound may enhance binding to cholinergic receptors via nitro-oxygen interactions, though this requires experimental validation.

Lipophilicity and Bioavailability :

- The trifluoromethyl-nitro derivative () has a calculated logP of ~3.2, indicating moderate lipophilicity. The absence of a CF3 group in this compound may reduce its membrane permeability compared to this analog.

Preparation Methods

Sodium Amide (NaNH₂)-Mediated Condensation in Toluene

A classical approach involves refluxing 2-nitrobenzaldehyde and phenylacetonitrile with NaNH₂ in toluene. Source reports a 72% yield for analogous diarylacrylonitriles under these conditions, with reaction completion within 6–8 hours. Critical parameters include:

-

Molar ratio : 1:1 aldehyde to nitrile

-

Temperature : 110°C (reflux)

-

Workup : Aqueous extraction followed by silica gel chromatography

Steric hindrance from the nitro group necessitates prolonged reaction times compared to non-nitrated analogs. The method’s reproducibility is confirmed by Source, which isolated (E)-2-(2-nitrophenyl)-3-phenylacrylonitrile at 85% yield using similar conditions.

Methoxide-Catalyzed Ethanol Reflux

Alternative base systems employing NaOCH₃ in ethanol demonstrate improved regioselectivity. Source achieved 68% yield for Z-isomers of diarylacrylonitriles at room temperature, while Source utilized Cs₂CO₃ in ethanol under reflux to synthesize the target compound in 30% yield. Comparative data:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (E:Z) |

|---|---|---|---|---|---|

| NaNH₂ | Toluene | 110 | 8 | 85 | 95:5 |

| Cs₂CO₃ | Ethanol | 78 | 4 | 30 | 90:10 |

| NaOCH₃ | Ethanol | 25 | 24 | 68 | 20:80 |

The lower yield in ethanol-based systems correlates with nitro group reduction side reactions, necessitating strict anaerobic conditions.

Nucleophilic Substitution Routes: Cyanide Displacement Strategies

Patents and disclose methods involving halogenated precursors and cyanide nucleophiles, circumventing stoichiometric base requirements.

Tosylate Intermediate Cyanidation

Source details a two-step process:

-

Sulfonation : 2-Methyl-3-nitrobenzyl alcohol → Tosylate using TsCl/Et₃N in CH₂Cl₂ (92% yield).

-

Cyanide displacement : Tosylate + NaCN in acetonitrile/water → 2-Methyl-3-nitrophenylacetonitrile (89% yield).

Adapting this to this compound would require phenyl-substituted tosylates, though steric effects may reduce efficiency.

tert-Butyl Cyanoacetate Alkylation

Source alkylates nitro-substituted aryl halides with tert-butyl cyanoacetate under phase-transfer conditions (K₂CO₃/DMF), followed by acid-catalyzed ester cleavage:

-

Step 1 : 2-Chloro-3-nitroanisole + tert-butyl cyanoacetate → Alkylated intermediate (94% yield).

-

Step 2 : H₃PO₃-mediated deprotection → 5-Methoxy-2-nitrophenylacetonitrile (88% yield).

This method’s adaptability to phenylacrylonitrile derivatives remains unexplored but presents a viable pathway for nitro-ortho substitution.

Catalytic Methods: Enhancing Efficiency and Sustainability

Fe₂O₃@Cellulose@Mn Nanocatalyst Under Microwave Irradiation

Source demonstrates a microwave-assisted, one-pot synthesis of acrylonitrile derivatives using a magnetic nanocatalyst. For analogous tetrazole-acrylonitrile hybrids:

-

Conditions : 100 W, 10 min, ethanol solvent

-

Yield : 92% with 15 mg catalyst loading

-

Advantages : Recyclable catalyst, reduced reaction time (minutes vs. hours).

Application to this compound would require substituting malononitrile with phenylacetonitrile, potentially improving atom economy.

Direct Nitration of Phenylacrylonitrile Precursors

Mixed-Acid Nitration System

Source optimizes para-nitration of phenylacetonitrile using HNO₃/H₃PO₄/H₂SO₄ (65/85/98%) at 15–20°C, achieving 70.5% yield. Adapting this to ortho-nitration necessitates modifying the directing group:

-

Current limitation : Nitration favors para position without meta-directing substituents.

-

Solution : Introducing electron-withdrawing groups (e.g., cyano) ortho to the nitration site could enhance regioselectivity.

Stereochemical Control and Purification Challenges

E/Z Isomer Separation

The E-isomer predominates (>90%) in NaNH₂-mediated condensations due to conjugation stabilization. Z-isomers, observed in methoxide systems, require chromatographic separation using hexane/ethyl acetate (8:2).

Recrystallization Protocols

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Nitrophenyl)-2-phenylacrylonitrile, and how can reaction parameters be systematically optimized?

- Methodological Answer : Begin with a Knoevenagel condensation between 2-nitrobenzaldehyde and phenylacetonitrile, using a catalytic base (e.g., piperidine) in a polar aprotic solvent. Employ Design of Experiments (DoE) to optimize parameters like temperature, molar ratios, and reaction time. For example, a fractional factorial design can reduce experimental runs while identifying critical factors influencing yield . Post-optimization, validate results using response surface methodology (RSM) to refine nonlinear relationships between variables .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Combine FT-IR (to confirm nitrile C≡N stretching ~2200 cm⁻¹), ¹H/¹³C NMR (to resolve phenyl and nitro-substituted aromatic protons), and HPLC-MS (for purity assessment and molecular ion verification). For crystalline samples, X-ray diffraction (XRD) can resolve stereoelectronic effects of the nitro group on molecular packing. Cross-validate data with computational predictions (e.g., DFT-based IR/NMR simulations) to address spectral ambiguities .

Q. What reaction mechanisms underlie the formation of this compound?

- Methodological Answer : The reaction proceeds via a base-catalyzed Knoevenagel mechanism , where the nitro group activates the aldehyde toward nucleophilic attack by the cyanomethyl group. Use kinetic studies (e.g., monitoring via in situ IR) to identify rate-determining steps. Isotopic labeling (e.g., deuterated solvents) can clarify proton transfer pathways. Compare experimental activation energies with density functional theory (DFT) calculations to validate intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions (e.g., cycloadditions or photochemical transformations)?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or CASSCF) to model frontier molecular orbitals (FMOs) and predict regioselectivity in cycloadditions. For photochemical behavior, compute excited-state potential energy surfaces (PES) to identify possible pathways (e.g., nitro group-mediated intersystem crossing). Validate predictions via microfluidic screening under controlled light/thermal conditions, using high-throughput LC-MS to detect products .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or split NMR peaks)?

- Methodological Answer : For split NMR signals, conduct variable-temperature (VT-NMR) experiments to assess conformational dynamics. If NOE effects contradict expected stereochemistry, use ROESY or DP4+ computational analysis to differentiate diastereomers. For ambiguous mass spectral fragments, employ tandem MS/MS with collision-induced dissociation (CID) and compare with in silico fragmentation tools (e.g., CFM-ID) .

Q. What experimental design strategies are effective for studying the photostability of this compound under environmental conditions?

- Methodological Answer : Use a central composite design (CCD) to evaluate factors like UV intensity, humidity, and oxygen levels. Monitor degradation via HPLC-UV and EPR spectroscopy (to detect nitro radical anions). For surface interactions (e.g., adsorption on silica), apply atomic force microscopy (AFM) or ToF-SIMS to map molecular distribution. Correlate results with computational models of photoexcited state lifetimes .

Q. How can factorial design elucidate substituent effects on the electrochemical behavior of this compound derivatives?

- Methodological Answer : Construct a 2³ full factorial design varying substituents (e.g., electron-withdrawing groups on the phenyl ring), electrolyte composition, and scan rates. Use cyclic voltammetry (CV) to measure reduction potentials and diffusion coefficients. Analyze interactions via ANOVA, identifying synergistic effects (e.g., nitro group position vs. solvent polarity). Augment with multivariate regression to derive predictive models for redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.